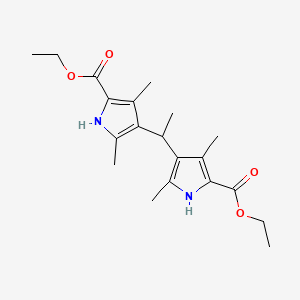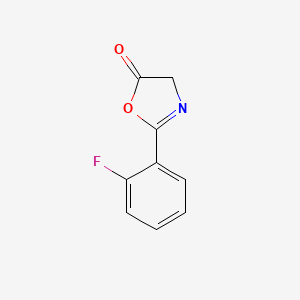
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide is an organic compound that features a furan ring, a hydrazinecarbothioamide group, and a tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide typically involves the condensation reaction between furan-2-carbaldehyde and 1-(m-tolyl)hydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazinecarbothioamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various reagents such as halogens, acids, or bases can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the hydrazinecarbothioamide group may produce corresponding amines.
Aplicaciones Científicas De Investigación
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarbothioamide: Similar structure but with a phenyl group instead of a tolyl group.
2-(Furan-2-ylmethylene)-1-(p-tolyl)hydrazinecarbothioamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
2-(Furan-2-ylmethylene)-1-(o-tolyl)hydrazinecarbothioamide: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of the furan ring also adds to its distinct properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H13N3OS |
|---|---|
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
1-[(E)-furan-2-ylmethylideneamino]-1-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C13H13N3OS/c1-10-4-2-5-11(8-10)16(13(14)18)15-9-12-6-3-7-17-12/h2-9H,1H3,(H2,14,18)/b15-9+ |
Clave InChI |
MXMPLKCNDPUTIT-OQLLNIDSSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N(C(=S)N)/N=C/C2=CC=CO2 |
SMILES canónico |
CC1=CC(=CC=C1)N(C(=S)N)N=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15209823.png)
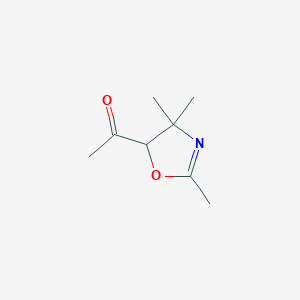
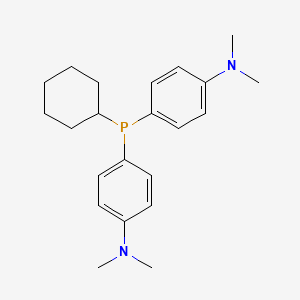
![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
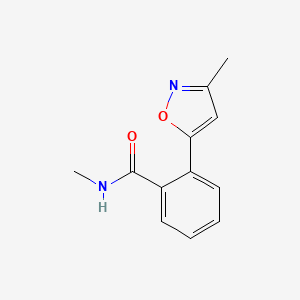
![5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol](/img/structure/B15209863.png)
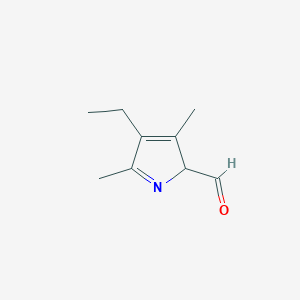
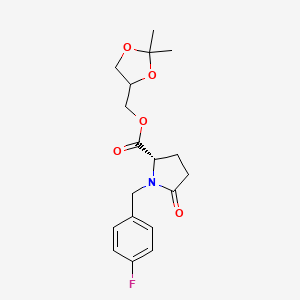

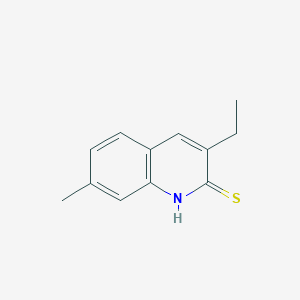

![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
